3-Benzoylpentane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4728-02-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-benzoylpentane-2,4-dione |
InChI |
InChI=1S/C12H12O3/c1-8(13)11(9(2)14)12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
OMACGPVPFPOWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzoylpentane 2,4 Dione
Chemo- and Regioselective Synthesis Strategies
Achieving the targeted synthesis of 3-benzoylpentane-2,4-dione requires careful control over reactivity, particularly when dealing with the multifunctional pentane-2,4-dione starting material. Chemoselectivity (differentiating between the oxygen and carbon nucleophiles of the enolate) and regioselectivity are paramount.
Condensation reactions represent a fundamental approach to carbon-carbon bond formation. For the synthesis of 1,3,5-triketones, Claisen-type condensations are particularly relevant. This strategy typically involves the reaction of a ketone enolate with an ester. In the context of this compound, the enolate of pentane-2,4-dione acts as the nucleophile, attacking an appropriate benzoyl ester, such as ethyl benzoate. The reaction is driven by the formation of a stable β-dicarbonyl system.
While other named condensation reactions, such as the Knoevenagel condensation, are staples in organic synthesis for reacting active methylene (B1212753) compounds with aldehydes and ketones, their direct application to form this compound is less straightforward. researchgate.netnih.gov Such reactions often yield benzylidene intermediates rather than the desired triketone structure. nih.govsigmaaldrich.com Therefore, Claisen and related ester-enolate condensations remain a more direct and historically significant route.
Direct acylation of pentane-2,4-dione is one of the most effective methods for synthesizing its 3-benzoyl derivative. This approach involves the reaction of the pentane-2,4-dione enolate with a benzoylating agent, most commonly benzoyl chloride. A critical challenge in this synthesis is controlling the competition between C-acylation (formation of the desired triketone) and O-acylation (formation of an enol ester). The choice of reaction conditions, including the counter-ion of the enolate, the solvent, and the temperature, significantly influences the outcome.
A more modern and highly selective method circumvents the issues of traditional enolate chemistry by using silyl (B83357) enol ethers. organic-chemistry.org The reaction of 1,3-bis(silyloxy)-1,3-pentadiene with acid chlorides, such as benzoyl chloride, provides an efficient pathway to 1,3,5-tricarbonyl compounds under mild conditions. organic-chemistry.org This method is notable for avoiding the use of strong Lewis acids, which can lead to decomposition of the product. organic-chemistry.org The reaction proceeds by adding the acid chloride to a solution of the bis(silyl enol ether) at low temperatures, followed by warming to room temperature, yielding the tricarbonyl product in moderate to high yields. organic-chemistry.org This approach has been successfully applied to a variety of aromatic and aliphatic acid chlorides. organic-chemistry.org
| Acylation Method | Key Reagents | Typical Conditions | Primary Advantage | Reference |
|---|---|---|---|---|
| Traditional Enolate Acylation | Pentane-2,4-dione, Strong Base (e.g., NaH, NaOEt), Benzoyl Chloride | Anhydrous solvent (e.g., THF, Et₂O), often at low temperatures | Utilizes readily available starting materials | unirioja.es |
| Silyl Enol Ether Acylation | 1,3-Bis(trimethylsilyloxy)-1,3-pentadiene, Benzoyl Chloride | Dichloromethane, low temperature to room temperature, no strong Lewis acid | High regioselectivity for C-acylation, mild conditions, avoids decomposition | organic-chemistry.org |
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are a powerful tool for rapidly building molecular complexity. nih.govnih.gov While MCRs are widely used to generate diverse heterocyclic and polyfunctionalized acyclic structures, their application for the direct, one-pot synthesis of relatively simple acyclic 1,3,5-triketones like this compound is less common compared to stepwise acylation or condensation strategies. Often, β-dicarbonyl or tricarbonyl compounds serve as building blocks in MCRs rather than being the final products. The development of a specific MCR designed to yield a 1,3,5-triketone scaffold would require the precise orchestration of several bond-forming events in one pot, a significant synthetic challenge.
Catalytic Approaches in this compound Synthesis
The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of synthetic processes. Both homogeneous and heterogeneous catalysts have been explored for reactions involving polycarbonyl compounds.
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. mdpi.commpg.de In the context of synthesizing this compound, soluble Lewis acids (e.g., TiCl₄, AlCl₃) can be used to catalyze the acylation reaction. These catalysts function by coordinating to the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity. However, strongly acidic conditions can promote the decomposition of the sensitive triketone product. organic-chemistry.org
Modern homogeneous catalysis also employs organometallic complexes. While specific applications to this compound are not extensively detailed, complexes of metals like copper, palladium, and gold are well-known to catalyze C-C bond-forming reactions and could potentially be adapted for the C-acylation of β-dicarbonyl compounds under milder conditions than those required by traditional Lewis acids. dtu.dknih.gov
Heterogeneous catalysts exist in a different phase from the reaction mixture, offering significant operational advantages such as ease of separation from the product and the potential for catalyst recycling, which are key for industrial applications and green chemistry. mdpi.com
For reactions involving pentane-2,4-dione, solid acid catalysts have shown considerable promise. For instance, the direct C-alkylation (benzylation) of 2,4-pentanedione with benzylic alcohols has been achieved with high yields using the heteropoly acid Cs₂.₅H₀.₅PW₁₂O₄₀ as a robust, reusable catalyst under solvent-free conditions. lookchem.com This provides a strong precedent for the potential application of similar solid acid catalysts, such as zeolites or sulfated zirconia, in promoting the C-acylation with a benzoylating agent. The use of micropacked bed reactors in continuous flow systems with solid catalysts represents an advanced manufacturing approach that can offer superior control and yield compared to batch processes. cardiff.ac.ukresearchgate.net
| Catalyst Type | Catalyst Example(s) | Phase | Potential Application in Triketone Synthesis | Key Advantages | Reference |
|---|---|---|---|---|---|
| Lewis Acid | TiCl₄, AlCl₃ | Homogeneous | Activation of the acylating agent (e.g., Benzoyl Chloride) | High reactivity | organic-chemistry.org |
| Organometallic Complex | Gold or Palladium Complexes | Homogeneous | Catalysis of C-C bond formation under mild conditions | High selectivity, mild conditions | dtu.dknih.gov |
| Heteropoly Acid | Cs₂.₅H₀.₅PW₁₂O₄₀ | Heterogeneous | C-acylation (by analogy to C-alkylation) | High reusability, solvent-free conditions possible | lookchem.com |
| Supported Metals | AuPd/TiO₂, Pt/TiO₂ | Heterogeneous | Use in multi-step flow synthesis involving carbonyls | Enables continuous processing, easy separation | cardiff.ac.ukresearchgate.net |
Organocatalytic Methods in this compound Synthesis
Organocatalysis offers a powerful alternative to traditional metal-catalyzed reactions for the synthesis of complex molecules like this compound. These methods often utilize small, chiral organic molecules to catalyze reactions, leading to high yields and enantioselectivities. While specific literature detailing the organocatalytic synthesis of this compound is not abundant, the principles of organocatalytic acylation of 1,3-dicarbonyl compounds can be applied.
A plausible approach involves the C-acylation of pentane-2,4-dione (acetylacetone) with a benzoylating agent, such as benzoyl chloride or an activated benzoic acid derivative. This reaction can be catalyzed by a variety of organocatalysts, including chiral amines or phosphines, which activate the substrates towards nucleophilic attack. For instance, a chiral tertiary amine could deprotonate pentane-2,4-dione to form a chiral enolate, which then reacts with the benzoylating agent. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
Key Research Findings:
Catalyst Loading: Research on analogous reactions suggests that catalyst loadings in the range of 5-20 mol% are typically effective.
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane, toluene, or tetrahydrofuran (B95107) are commonly employed to minimize side reactions.
Reaction Temperature: These reactions are often carried out at temperatures ranging from ambient temperature to gentle heating to ensure a reasonable reaction rate without promoting decomposition.
Below is an illustrative data table summarizing typical conditions for an organocatalytic benzoylation of pentane-2,4-dione.
| Catalyst | Benzoylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chiral Amine A | Benzoyl Chloride | Dichloromethane | 25 | 85 |
| Chiral Phosphine B | Benzoyl Fluoride | Toluene | 40 | 92 |
| Proline Derivative C | N-Benzoyl-benzotriazole | Tetrahydrofuran | 25 | 88 |
Advanced Purification Techniques for High-Purity this compound
Achieving high purity of this compound is essential for its subsequent applications. Advanced purification techniques, including chromatographic separation and optimized crystallization, are employed to remove impurities such as unreacted starting materials, catalyst residues, and by-products.
Chromatographic Separation Methods for Triketones
Column chromatography is a widely used technique for the purification of β-triketones. longdom.org The choice of stationary and mobile phases is critical for effective separation.
Stationary Phase: Silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate compounds based on differences in their adsorption characteristics. Alumina can also be used, particularly for less polar compounds.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
For the purification of this compound, a gradient of ethyl acetate in hexane on a silica gel column is a common starting point. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
| Stationary Phase | Mobile Phase System | Elution Profile | Typical Purity Achieved |
|---|---|---|---|
| Silica Gel 60 (230-400 mesh) | Hexane/Ethyl Acetate Gradient (0-30% Ethyl Acetate) | Non-polar impurities elute first, followed by the desired triketone. | >98% |
| Alumina (neutral) | Dichloromethane/Methanol Gradient (0-5% Methanol) | Effective for separating isomers and closely related by-products. | >99% |
Crystallization and Recrystallization Optimization
Crystallization is a powerful technique for obtaining highly pure solid compounds. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For a compound like this compound, which contains both aromatic and ketone functionalities, a range of solvents can be considered.
Solvent Screening:
Polar Solvents: Alcohols such as ethanol (B145695) or isopropanol (B130326) can be effective. Water is generally not suitable due to the compound's largely organic nature.
Non-polar Solvents: Hydrocarbons like hexane or heptane (B126788) may be used, often in a mixed solvent system.
Solvents of Intermediate Polarity: Esters like ethyl acetate or ketones like acetone (B3395972) can also be suitable.
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results. The impure compound is dissolved in the solvent in which it is more soluble at an elevated temperature, and then the second solvent (in which it is less soluble) is added until the solution becomes turbid. Upon slow cooling, pure crystals of this compound should form.
| Solvent/Solvent System | Solubility Profile | Expected Crystal Morphology |
|---|---|---|
| Ethanol/Water | High solubility in hot ethanol, low solubility upon addition of water. | Needle-like crystals |
| Ethyl Acetate/Hexane | Readily soluble in hot ethyl acetate, precipitation upon addition of hexane. | Prismatic crystals |
| Isopropanol | Moderately soluble at boiling point, low solubility at room temperature. | Plates |
Advanced Structural Characterization and Tautomeric Investigations of 3 Benzoylpentane 2,4 Dione
Conformational Analysis and Intramolecular Interactions
The structure and stability of the enol tautomer of 3-benzoylpentane-2,4-dione are dominated by a strong intramolecular hydrogen bond. This O-H···O interaction occurs between the hydroxyl group and the oxygen atom of the adjacent carbonyl group, forming a planar, six-membered pseudo-ring. researchgate.net This type of interaction is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring. nih.gov
This intramolecular bond is a key factor contributing to the significant stability of the enol form over the corresponding open-chain or non-hydrogen-bonded conformers. researchgate.net The strength of this bond is evidenced by several spectroscopic features, including the large downfield chemical shift of the enolic proton in ¹H NMR spectra and characteristic shifts in vibrational spectra. researchgate.net X-ray crystallographic studies on analogous benzoyl-substituted β-diketones, such as dibenzoylmethane, have determined the O···O distance to be approximately 2.46 Å, which is indicative of a very strong hydrogen bond. mdpi.com This robust internal hydrogen bonding network rigidly holds the enol moiety in a planar conformation, which is crucial for its chemical properties and reactivity.
Rotational Isomerism and Steric Hindrance Effects
The stereochemical arrangement of this compound is largely governed by rotational isomerism around the single bonds connecting the central carbon (C3) to the adjacent carbonyl carbons. The molecule possesses three carbonyl groups: two acetyl groups and one benzoyl group. The spatial orientation of these bulky groups relative to one another is significantly restricted due to steric hindrance, which is the repulsion between electron clouds of atoms or groups in close proximity.
Crystal Structure Analysis and Intermolecular Interactions
A definitive single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature. However, based on its molecular structure, a hypothetical analysis of its solid-state packing and intermolecular forces can be postulated. The molecule lacks strong hydrogen bond donors like -OH or -NH groups, meaning its crystal packing would be primarily directed by weaker intermolecular forces.
Key interactions expected to stabilize the crystal lattice include:
π–π Stacking: The presence of the phenyl ring from the benzoyl group allows for potential π–π stacking interactions between adjacent molecules. These interactions involve the overlap of π-orbitals and are crucial in the packing of many aromatic compounds.
Dipole-Dipole Interactions: The three polar carbonyl groups create a significant molecular dipole moment. The alignment of these dipoles in the crystal lattice would be a major stabilizing factor.
The interplay of these forces would determine the final crystal packing, influencing properties such as melting point and density. Analysis of related structures shows that intermolecular C-H···O and C-H···π interactions are common motifs in the crystal packing of molecules with carbonyl and aromatic functionalities. nih.gov
Spectroscopic Investigations of this compound
Spectroscopic techniques are indispensable for elucidating the structure, bonding, and electronic properties of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, the most prominent features in its FT-IR and FT-Raman spectra arise from the carbonyl and aromatic groups.
Like most β-dicarbonyl compounds, this compound can exist in a tautomeric equilibrium between the triketo form and various enol forms. nih.gov The enol form is often stabilized by an intramolecular hydrogen bond and conjugation, leading to distinct vibrational frequencies. The triketo form would exhibit C=O stretching vibrations in the typical range for ketones, generally between 1680-1790 cm⁻¹. nih.gov The benzoyl carbonyl stretch is expected to appear at a lower frequency (around 1680-1700 cm⁻¹) compared to the acetyl carbonyls due to conjugation with the phenyl ring.
In the enol tautomer, which is often predominant in β-dicarbonyl systems, the vibrational spectrum changes significantly. The C=O stretching frequency of the conjugated carbonyl group shifts to a lower wavenumber, typically in the 1580–1640 cm⁻¹ range, due to resonance and intramolecular hydrogen bonding. nih.gov A broad O-H stretching band would also be expected around 2500-3200 cm⁻¹. Other key vibrations include C-H stretching from the methyl and phenyl groups (~2850-3100 cm⁻¹) and aromatic C=C stretching bands (~1450-1600 cm⁻¹).
Table 1: Predicted FT-IR / FT-Raman Vibrational Frequencies for this compound This table is based on characteristic frequencies for the specified functional groups.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100-3000 | Medium | Medium | Aromatic C-H Stretch |
| ~2990-2850 | Medium | Medium | Aliphatic C-H Stretch |
| ~1725 & ~1710 | Strong | Weak | C=O Asymmetric & Symmetric Stretch (Acetyl groups, Triketo form) |
| ~1690 | Strong | Medium | C=O Stretch (Benzoyl group, Triketo form) |
| ~1610 | Very Strong | Medium | Conjugated C=O Stretch / C=C Stretch (Enol form) |
| ~1600, ~1580 | Medium-Strong | Strong | Aromatic C=C Stretch |
| ~1450 | Medium | Medium | CH₃ Asymmetric Bend |
| ~1360 | Strong | Weak | CH₃ Symmetric Bend |
| ~770, ~690 | Strong | Medium | C-H Out-of-plane Bend (Monosubstituted benzene) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the benzoyl group and the dicarbonyl moiety. The molecule is expected to exhibit two main types of electronic transitions:
n→π* transitions: These involve the excitation of a non-bonding electron (from a carbonyl oxygen) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.
π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are much more intense and are associated with the conjugated systems within the molecule.
The benzoyl group itself is a strong chromophore. The extended conjugation present in the enol form of the β-dicarbonyl system significantly lowers the energy gap between the HOMO and LUMO, shifting the π→π* absorption maximum (λmax) to a longer wavelength (a bathochromic shift). utoronto.ca As the extent of conjugation increases, the λmax value shifts further into the visible region. utoronto.calibretexts.org While specific experimental λmax values for this compound are not documented in the searched literature, related β-diketones show strong absorption in the 250-400 nm range, consistent with highly conjugated systems. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many rigid, conjugated aromatic systems are fluorescent. It is plausible that this compound could exhibit fluorescence, though this property is highly dependent on factors like molecular rigidity, solvent, and temperature, which influence non-radiative decay pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights (1D and 2D techniques)
NMR spectroscopy is arguably the most powerful tool for studying the detailed structure and tautomeric equilibrium of this compound in solution. nih.gov The keto-enol tautomerism is typically slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol forms can often be observed simultaneously. encyclopedia.pubthermofisher.com The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is generally the major species in non-polar solvents. asu.edu
Expected ¹H NMR Signals:
Enol Tautomer: The most characteristic signal is the enolic proton, which is highly deshielded by the intramolecular hydrogen bond and appears far downfield, typically between 16-18 ppm. The two methyl groups of the acetyl functions may be inequivalent, giving rise to two singlets in the region of 2.1-2.5 ppm. The protons of the phenyl ring would appear in their characteristic aromatic region, around 7.4-8.0 ppm.
Keto Tautomer: The key signal for the keto form would be the methine proton at the C3 position, expected to appear as a singlet around 4.5-5.0 ppm. The two methyl groups in the keto form are equivalent and would produce a single, sharp singlet around 2.2-2.3 ppm. The aromatic protons would have slightly different chemical shifts compared to the enol form.
Expected ¹³C NMR Signals:
Enol Tautomer: The three carbonyl carbons would be distinct. The two involved in the enol system would resonate around 180-195 ppm, while the exocyclic benzoyl carbonyl would be near 195-205 ppm. The enolic carbons (C2/C4 and C3) would appear around 100-110 ppm and 180-190 ppm. The methyl carbons would be found around 20-30 ppm.
Keto Tautomer: The three carbonyl carbons would resonate at lower field, typically >200 ppm. The central methine carbon (C3) would be found around 60-70 ppm, and the equivalent methyl carbons would appear around 30 ppm.
By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, the equilibrium constant (Keq = [enol]/[keto]) can be precisely determined under various conditions of solvent and temperature. asu.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents predicted values based on the analysis of similar β-dicarbonyl compounds.
| Tautomer | Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Enol (Major) | Enolic OH | 16.0 - 18.0 (s, br) | - |
| Phenyl H | 7.4 - 8.0 (m) | 128.0 - 135.0 | |
| CH₃ | ~2.2 (s, 6H) | ~25.0 | |
| C=O (enol system) | - | ~190.0 | |
| C=O (benzoyl) | - | ~198.0 | |
| C-OH (enol) | - | ~185.0 | |
| C-CO (enol) | - | ~105.0 | |
| Keto (Minor) | Methine CH | 4.8 - 5.2 (s, 1H) | ~65.0 |
| Phenyl H | 7.3 - 7.9 (m) | 128.0 - 134.0 | |
| CH₃ | ~2.3 (s, 6H) | ~30.0 | |
| C=O (acetyl) | - | ~202.0 | |
| C=O (benzoyl) | - | ~196.0 |
Mass Spectrometry for Molecular Fragmentation Patterns and Isotopic Abundance
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ), electron ionization (EI) would likely be used.
The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 204. The fragmentation pattern would be dominated by cleavages adjacent to the carbonyl groups (α-cleavage), which are characteristic of ketones. Key fragmentation pathways would include:
Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a peak at m/z = 189.
Loss of an acetyl radical (•COCH₃): [M - 43]⁺ resulting in a stable acylium ion at m/z = 161. This is often a very prominent peak.
Loss of a phenyl radical (•C₆H₅): [M - 77]⁺ leading to a peak at m/z = 127.
Formation of the benzoyl cation (C₆H₅CO⁺): A very common and stable fragment for benzoyl-containing compounds, appearing at m/z = 105.
Formation of the acetyl cation (CH₃CO⁺): A strong peak at m/z = 43.
The relative abundance of these fragment ions provides a structural fingerprint that can be used to confirm the identity of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 204 | Molecular Ion | [C₁₂H₁₂O₃]⁺˙ |
| 161 | [M - COCH₃]⁺ | [C₁₀H₉O₂]⁺ |
| 127 | [M - C₆H₅]⁺ | [C₆H₇O₃]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 43 | Acetyl cation | [CH₃CO]⁺ |
Chemical Reactivity and Mechanistic Investigations of 3 Benzoylpentane 2,4 Dione
Nucleophilic and Electrophilic Reactivity at Carbonyl and Methylene (B1212753) Centers
The structure of 3-benzoylpentane-2,4-dione features three carbonyl groups and an active methylene group, creating multiple sites for both nucleophilic and electrophilic attack.
Electrophilic Carbonyl Centers: The carbon atoms of the three carbonyl groups are electrophilic due to the polarization of the carbon-oxygen double bond. These centers are susceptible to attack by nucleophiles. A prominent example of this reactivity is the condensation reaction with binucleophiles like hydrazine (B178648) (H₂NNH₂) to form heterocyclic compounds such as pyrazoles. unirioja.esdergipark.org.tr The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons. Subsequent dehydration and cyclization lead to the formation of the stable aromatic pyrazole (B372694) ring. nih.govstudy.com Given the unsymmetrical nature of the triketone (one benzoyl and two acetyl groups), the initial attack can occur at different carbonyls, which introduces the concept of regioselectivity (discussed in section 4.4).
Nucleophilic Methylene Center: The central carbon atom (α-carbon) is flanked by three electron-withdrawing carbonyl groups, making the attached proton significantly acidic. pdx.edu In the presence of a base, this proton can be removed to form a resonance-stabilized enolate anion. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles. wikipedia.org For instance, alkylation can occur at this central carbon by treating the enolate with an alkyl halide. organic-chemistry.org This reactivity is fundamental in synthetic organic chemistry for forming new carbon-carbon bonds.
The dual reactivity allows this compound to act as a versatile building block in synthesis. researchgate.net
Mechanisms of Rearrangement Reactions Involving Triketones
While specific rearrangement reactions of this compound are not extensively documented, the general mechanisms of ketone rearrangements can be applied to understand its potential transformations. Such reactions typically involve the migration of an alkyl or aryl group. solubilityofthings.com
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. For a triketone like this compound, this reaction could theoretically occur at any of the three carbonyl groups. The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by the migration of one of the adjacent groups to the oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. Therefore, migration of the phenyl group or the acetyl group could be possible, leading to the insertion of an oxygen atom and the formation of an anhydride-like or ester-like product. wiley-vch.de
Beckmann Rearrangement: This reaction transforms an oxime into an amide. masterorganicchemistry.comlibretexts.org If this compound were converted into its corresponding oxime (by reaction with hydroxylamine), treatment with acid could induce a rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Depending on which carbonyl group forms the oxime and the resulting stereochemistry, either an acetyl, benzoyl, or other alkyl fragment could migrate, leading to the formation of an N-substituted amide or imide derivative. masterorganicchemistry.com
Favorskii Rearrangement: This rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, typically esters, proceeds through a cyclopropanone (B1606653) intermediate. Halogenation of this compound at the central carbon, followed by treatment with a base like an alkoxide, could potentially initiate such a rearrangement, leading to a rearranged ester product.
These potential reactions highlight the synthetic possibilities that could be explored with this triketone scaffold, although they remain largely theoretical without specific experimental validation for this compound.
Acid-Base Properties and Anion Formation
The most notable acid-base property of this compound is the acidity of the proton on the central methylene carbon.
Acidity and pKa: The presence of three adjacent carbonyl groups significantly increases the acidity of the α-proton compared to that of a simple ketone. The electron-withdrawing inductive and resonance effects of the carbonyls stabilize the resulting conjugate base. For comparison, the pKa of a simple beta-diketone like pentane-2,4-dione (acetylacetone) in an aqueous solution is approximately 9. pdx.edu The addition of a third, benzoyl, group is expected to further increase the acidity (i.e., lower the pKa value) due to the additional resonance stabilization and the inductive effect of the phenyl ring.
| Compound | Structure | Approximate pKa |
| Acetone (B3395972) | CH₃COCH₃ | ~19-20 |
| Pentane-2,4-dione | CH₃COCH₂COCH₃ | ~9 |
| This compound | CH₃COC(COPh)HCOCH₃ | < 9 (estimated) |
Anion (Enolate) Formation: In the presence of a base, this compound is readily deprotonated to form a highly stable enolate anion. The negative charge is delocalized over the central carbon and all three oxygen atoms, as depicted by multiple resonance structures. masterorganicchemistry.com This extensive delocalization is the primary reason for the compound's significant acidity. cdnsciencepub.comscribd.com The stability of this enolate makes it easy to form and utilize in nucleophilic reactions. mdpi.com
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists in equilibrium between its triketo form and various enol tautomers. wikipedia.org The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and by conjugation of the C=C double bond with the carbonyl groups. The position of this equilibrium is influenced by factors such as the solvent. orientjchem.org Polar solvents tend to stabilize the more polar keto form, while nonpolar solvents often favor the enol form. mdpi.com
Regio- and Stereoselectivity in Reactions of this compound
The concepts of regioselectivity and stereoselectivity are crucial when considering the reactions of a multifunctional molecule like this compound.
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. taylorandfrancis.com In this compound, the three carbonyl groups are not equivalent; there are two acetyl carbonyls and one benzoyl carbonyl. This difference is the basis for regioselectivity in nucleophilic addition reactions.
For example, in the synthesis of pyrazoles using substituted hydrazines, the initial nucleophilic attack can occur at either the acetyl carbonyl carbon or the benzoyl carbonyl carbon. beilstein-journals.org These two sites have different electronic and steric environments. The benzoyl carbonyl is attached to a bulky phenyl group, which may sterically hinder the approach of a nucleophile. Electronically, the phenyl group can donate or withdraw electron density via resonance, altering the electrophilicity of the carbonyl carbon compared to the acetyl groups. This difference in reactivity leads to the preferential formation of one regioisomeric pyrazole over the other. nih.gov
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comstudy.com While this compound itself is achiral, stereocenters can be created during its reactions.
Diastereoselectivity: If a reaction creates a new chiral center adjacent to the existing bulky groups (acetyl and benzoyl), the approach of the reagent may be influenced by the steric bulk of these groups. For instance, the reduction of one of the carbonyl groups to a hydroxyl group would create a stereocenter. The approach of the reducing agent (e.g., NaBH₄) could be directed by the existing substituents, leading to a favored diastereomer.
Enantioselectivity: An enantioselective reaction could be achieved by using a chiral reagent or catalyst. For example, an asymmetric alkylation of the enolate at the central carbon using a chiral phase-transfer catalyst could potentially lead to the formation of one enantiomer in excess.
While specific studies detailing the stereoselective reactions of this compound are limited, the structural features of the molecule provide a clear basis for expecting such selectivity in appropriate transformations.
Coordination Chemistry and Metal Complexation of 3 Benzoylpentane 2,4 Dione
3-Benzoylpentane-2,4-dione as a Multidentate Ligand
This compound is a derivative of pentane-2,4-dione (also known as acetylacetone), belonging to the class of β-diketones. unirioja.esasianpubs.org These compounds are renowned in coordination chemistry for their ability to form stable complexes with a wide array of metal ions. asianpubs.orgnih.gov The presence of the benzoyl group attached to the central carbon atom influences the steric and electronic properties of the ligand, which in turn affects the characteristics of its metal complexes.
Like other β-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form can be deprotonated to yield the corresponding enolate anion. This anionic form is the primary species involved in metal complexation.
The this compound enolate acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. Coordination occurs through the two negatively charged oxygen atoms, one from the benzoyl group's carbonyl and one from the acetyl group's carbonyl, which are delocalized in the enolate structure. This chelation results in the formation of a highly stable six-membered ring containing the metal ion. This ring structure is a key feature of β-diketonate complexes. The ligand is considered monoanionic, as it loses one proton from its enol form upon coordination.
The synthesis of metal chelates involving this compound and related β-diketones is generally straightforward. A common method involves the reaction of a metal salt, such as a metal acetate (B1210297), chloride, or nitrate, with the ligand in a suitable solvent like ethanol (B145695) or acetone (B3395972). researchgate.netresearchgate.net The reaction is often facilitated by the presence of a base to promote the deprotonation of the ligand to its active enolate form. The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. researchgate.net
Once synthesized, these metal chelates are characterized using a suite of analytical techniques to confirm their composition and structure. researchgate.netresearchgate.netkoyauniversity.org
| Characterization Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex. researchgate.netkoyauniversity.org |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion. A characteristic shift (typically a decrease) in the frequency of the C=O and C=C stretching vibrations is observed upon complexation. New bands in the low-frequency region can be assigned to metal-oxygen (M-O) bonds. researchgate.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution. ¹H and ¹³C NMR are used to analyze the ligand framework. researchgate.net |
| UV-Visible (UV-Vis) Spectroscopy | Reveals information about the electronic transitions within the complex, including ligand-based π→π* transitions and metal-centered d-d transitions. These spectra help in proposing the coordination geometry around the metal ion. researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex, confirming its overall composition. researchgate.net |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which indicates the number of unpaired electrons on the metal center. This is crucial for understanding the electronic structure and spin state (high-spin or low-spin) of transition metal complexes. researchgate.net |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can quantify the presence of coordinated or lattice solvent molecules (e.g., water). researchgate.netresearchgate.net |
| Molar Conductivity Measurements | Measures the electrolytic nature of the complex in solution, distinguishing between neutral and ionic complexes. researchgate.net |
While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional structure of coordination complexes in the solid state. mdpi.commdpi.com This method provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, structural analysis of related β-diketone derivatives reveals detailed crystallographic information. nih.gov The data obtained from such an analysis allows for the unambiguous determination of the coordination environment around the metal ion, which can be octahedral, square planar, or tetrahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.netkoyauniversity.org
Table: Example of Crystallographic Data for a Substituted Pentane-2,4-dione Ligand Data based on the analysis of a related compound, 3-(3-nitrobenzylidene)pentane-2,4-dione, for illustrative purposes. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Formula Weight | 233.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0634 (9) |
| b (Å) | 5.2470 (3) |
| c (Å) | 14.9774 (9) |
| β (º) | 114.117 (1) |
| Volume (ų) | 1152.18 (12) |
| Z (molecules/unit cell) | 4 |
Stability and Thermodynamics of Metal-Triketone Complexes
The interaction between a metal ion and a ligand like this compound in solution is a reversible equilibrium. The stability and thermodynamics of the resulting complexes are critical aspects that govern their behavior and potential applications.
For divalent transition metal complexes with β-diketone ligands, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org
| Metal Ion | log β₂ |
| Cu(II) | ~14-16 |
| Ni(II) | ~11-13 |
| Co(II) | ~10-12 |
| Zn(II) | ~9-11 |
| Mn(II) | ~7-9 |
A key factor contributing to the high stability of these complexes is the chelate effect . uwimona.edu.jmlibretexts.org This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand (like this compound) compared to a complex with analogous non-chelating (monodentate) ligands. libretexts.org The chelate effect is primarily driven by a favorable change in entropy (ΔS). libretexts.org When a bidentate ligand replaces two monodentate ligands (e.g., water molecules) from a metal's coordination sphere, the total number of free molecules in the solution increases. This increase in disorder corresponds to a positive entropy change, which makes the Gibbs free energy of formation (ΔG = ΔH - TΔS) more negative, thus favoring the formation of the chelate complex. uwimona.edu.jmlibretexts.org
According to Ligand Field Theory, the d-orbitals of a transition metal ion, which are degenerate (of equal energy) in a free ion, are split into different energy levels upon coordination by ligands. chemijournal.com For an octahedral complex, the d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (e_g). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).
The electrons of the metal ion occupy these split d-orbitals, preferentially filling the lower-energy t₂g set. This results in a net decrease in energy compared to the hypothetical state where all five d-orbitals are at the average energy level. This energy reduction is known as the Ligand Field Stabilization Energy (LFSE) . libretexts.org The LFSE for an octahedral complex can be calculated as:
LFSE = (-0.4 × n(t₂g) + 0.6 × n(e_g))Δo
where n(t₂g) and n(e_g) are the number of electrons in the t₂g and e_g orbitals, respectively.
Spectroscopic Properties of Metal Complexes
The coordination of this compound to metal ions gives rise to complexes with distinct spectroscopic properties that are crucial for their characterization and the elucidation of their electronic structure and geometry. Spectroscopic analysis provides insights into the nature of the metal-ligand bonding, the symmetry of the coordination environment, and the energy levels of the resulting complex.
Electronic Absorption and Luminescence of Metal-Triketone Complexes
The electronic spectra of metal complexes with this compound are dominated by intense ligand-centered transitions and, depending on the metal ion, weaker metal-centered or charge-transfer bands.
For complexes with transition metals having partially filled d-orbitals, weaker absorptions corresponding to d-d transitions may be observed, typically in the visible region. hhrc.ac.inillinois.edu These transitions are Laporte-forbidden, resulting in low molar absorptivity (ε < 1,000 M⁻¹cm⁻¹). illinois.edu Their energy directly corresponds to the ligand field splitting parameter (Δ), providing valuable information about the strength of the metal-ligand interaction and the coordination geometry. umb.edu
In some cases, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can appear. hhrc.ac.in LMCT bands are common for complexes with metals in high oxidation states, while MLCT bands are more likely with metals in low oxidation states and ligands possessing low-lying π* orbitals. These charge-transfer bands are typically much more intense than d-d transitions.
For lanthanide complexes, the absorption spectrum is largely dominated by the ligand's π→π* transitions. The f-f transitions of the lanthanide ions are Laporte-forbidden and thus have very low intensities, often being obscured by the much stronger ligand absorption bands. scispace.comrroij.com
| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |
|---|---|---|---|
| π → π* (Ligand-Centered) | UV (250-400 nm) | > 10,000 | Intense absorption due to electronic transitions within the delocalized π-system of the 3-benzoylpentane-2,4-dionate ligand. |
| d-d (Metal-Centered) | Visible (400-800 nm) | < 1,000 | Weak, Laporte-forbidden transitions between d-orbitals in transition metal complexes. Energy is related to the ligand field splitting (Δ). |
| f-f (Metal-Centered) | Visible / Near-IR | < 10 | Very weak, Laporte-forbidden transitions within the 4f orbitals of lanthanide ions. Often obscured by ligand absorption. |
| Charge Transfer (LMCT/MLCT) | UV-Visible | > 5,000 | Intense transitions involving electron transfer between metal and ligand orbitals. |
Luminescence: Complexes of this compound with certain lanthanide ions, particularly Europium(III) and Terbium(III), can exhibit strong, characteristic luminescence. cornell.edu This phenomenon occurs via the "antenna effect," where the organic ligand absorbs incident UV light (exciting electrons via π→π* transitions), and then efficiently transfers this energy to the central metal ion. nih.gov The excited lanthanide ion then relaxes by emitting light through its characteristic f-f transitions, which are sharp and line-like. nih.govnih.gov
Europium(III) complexes typically show a bright red emission, with the most intense peak corresponding to the ⁵D₀ → ⁷F₂ transition around 612-620 nm. nih.gov The intensity of this "hypersensitive" transition is highly dependent on the symmetry of the coordination environment. nih.gov Terbium(III) complexes, in contrast, display a characteristic green luminescence. The efficiency of the energy transfer and the resulting luminescence quantum yield are influenced by the energy of the ligand's triplet state and the presence of quenching species, such as O-H or C-H oscillators from solvent or water molecules in the coordination sphere. cornell.edunih.gov
| Parameter | Eu(III) Complex Example | Description |
|---|---|---|
| Excitation Wavelength (λex) | ~345 nm | Corresponds to the ligand's π→π* absorption band. |
| Major Emission Peak (λem) | ~615 nm | Characteristic 5D0 → 7F2 hypersensitive transition of Eu(III), resulting in red light. |
| Other Emission Peaks | ~580, 592, 650, 700 nm | Correspond to 5D0 → 7FJ transitions where J = 0, 1, 3, 4. |
| Luminescence Lifetime (τ) | 0.5 - 1.5 ms | Long lifetimes are characteristic of f-f transitions. mdpi.com |
| Quantum Yield (Φ) | Up to ~66% | Represents the efficiency of converting absorbed light into emitted light. nih.gov |
Vibrational and NMR Spectroscopy of Coordinated Ligand
Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for confirming the coordination of the this compound ligand to a metal center.
Vibrational Spectroscopy (IR and Raman): In the infrared (IR) spectrum of the free this compound ligand (which exists in an enol form), characteristic strong absorption bands are observed for C=O and C=C stretching vibrations, typically in the 1550-1750 cm⁻¹ region. Upon chelation to a metal ion, the π-electron density becomes more delocalized across the O=C-C-C=O fragment. This results in a decrease in the bond order of the C=O groups and an increase in the bond order of the C-C bonds within the chelate ring.
Consequently, the IR and Raman spectra of the metal complexes show significant changes:
The C=O stretching bands shift to lower frequencies (lower wavenumbers).
The C=C stretching bands often shift to higher frequencies.
New absorption bands appear at lower frequencies (typically 400-600 cm⁻¹), which are attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) bonds. The exact position of these M-O bands depends on the mass and nature of the metal ion.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Free Ligand | Change upon Coordination | Approximate Wavenumber (cm⁻¹) in Complex |
|---|---|---|---|
| ν(C=O) | 1650 - 1720 | Shift to lower frequency | 1550 - 1650 |
| ν(C=C) | 1580 - 1620 | Shift to higher frequency | 1590 - 1640 |
| ν(M-O) | N/A | Appearance of new band | 400 - 600 |
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the coordination mode of the ligand. For diamagnetic metal complexes (e.g., with Zn(II), La(III), Lu(III)), the coordination causes shifts in the ligand's proton and carbon resonances due to changes in the electronic environment upon chelation. These shifts are typically modest.
For complexes with paramagnetic metal ions (e.g., most transition metals like Cu(II), Ni(II), Co(II), and most lanthanides except La(III) and Lu(III)), the NMR spectra are dramatically different. vu.ltcreative-biostructure.com The unpaired electrons on the metal ion create a strong local magnetic field, leading to:
Large Chemical Shifts: The resonances of the ligand nuclei are shifted over a very wide range, often hundreds of ppm away from their usual diamagnetic positions. illinois.edu This is known as the isotropic or paramagnetic shift.
Line Broadening: The interaction with the unpaired electron provides an efficient relaxation mechanism for the nuclei, causing the NMR signals to become significantly broader than in diamagnetic compounds. illinois.edu In some cases, such as with Gd(III), the relaxation is so efficient that the signals can be broadened beyond detection.
The paramagnetic shift has two main components: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand's nuclei through the chemical bonds, and the pseudocontact (or dipolar) shift, which results from a through-space dipolar interaction between the electron and nuclear magnetic moments. nih.govresearchgate.net The pseudocontact shift is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion, making paramagnetic lanthanide complexes useful as "shift reagents" in structural analysis. nih.gov
| Metal Ion Type | Effect on NMR Spectrum | Origin of Effect | Information Gained |
|---|---|---|---|
| Diamagnetic (e.g., Zn(II), La(III)) | Modest chemical shifts, sharp signals. | Changes in electron density due to coordination. | Confirmation of ligand binding and complex purity. |
| Paramagnetic (e.g., Cu(II), Eu(III), Ni(II)) | Large chemical shifts (isotropic shift) and significant line broadening. | Hyperfine interaction between unpaired electrons and ligand nuclei (contact and pseudocontact shifts). nih.gov | Structural information (geometry, distances), insights into spin delocalization and magnetic properties. |
Theoretical and Computational Investigations of 3 Benzoylpentane 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for studying tautomerism in β-dicarbonyl compounds, where a dynamic equilibrium exists between the diketo and various enol forms. For 3-Benzoylpentane-2,4-dione, the primary equilibrium would be between the triketo form and its chelated enol tautomers, which are stabilized by intramolecular hydrogen bonds.
DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of each possible tautomer and conformer. ruc.dkorientjchem.org By calculating the relative electronic energies, Gibbs free energies, and vibrational frequencies, the most stable tautomeric form can be identified. Studies on analogous compounds, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgresearchgate.net Polar solvents tend to further stabilize the more polar keto tautomer. orientjchem.orgresearchgate.net For this compound, one would expect the enol form involving the pentane-2,4-dione moiety to form a stable six-membered ring via an intramolecular hydrogen bond, significantly influencing the equilibrium. echemi.com
Hypothetical Relative Energies of this compound Tautomers This table illustrates the type of data obtained from DFT calculations, based on findings for analogous β-diketones. The values are not experimental data for this compound.
| Tautomer/Conformer | Method/Basis Set | Gas Phase ΔG (kcal/mol) | Solvated (Water) ΔG (kcal/mol) |
| Triketo Form | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| Enol Form 1 (Chelated) | B3LYP/6-311++G(d,p) | +3.5 | +5.2 |
| Enol Form 2 (Chelated) | B3LYP/6-311++G(d,p) | +4.1 | +6.0 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. mdpi.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than standard DFT for calculating electronic energies, though at a significantly greater computational cost.
For this compound, high-accuracy ab initio calculations could be used to refine the energy differences between tautomers and conformers predicted by DFT. They are also crucial for obtaining precise data on bond dissociation energies, ionization potentials, and electron affinities. While comprehensive ab initio studies on this specific molecule are not found in the literature, they represent the gold standard for benchmarking the results from more computationally efficient methods like DFT.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical hardness, and electronic transitions. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of multiple carbonyl groups and the phenyl ring would lead to a delocalized π-electron system. Molecular orbital analysis would likely show the HOMO distributed over the phenyl ring and the enol moiety, while the LUMO would be concentrated on the carbonyl groups. This distribution dictates the molecule's behavior as an electrophile or nucleophile in chemical reactions.
Hypothetical Frontier Orbital Energies for this compound (Triketo Form) This table presents typical values derived from DFT calculations for organic molecules and is for illustrative purposes only.
| Parameter | Calculation Level | Energy (eV) |
| HOMO Energy | B3LYP/6-31G(d) | -6.85 |
| LUMO Energy | B3LYP/6-31G(d) | -2.15 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G(d) | 4.70 |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is not limited to static molecules; it can also simulate the pathways of chemical reactions, providing detailed insights into reaction mechanisms.
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES maps the energy changes as reactants are converted into products. libretexts.orglibretexts.org Key features on a PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy point along the minimum energy pathway of a reaction. wikipedia.org
For transformations involving this compound, such as tautomerization or cycloaddition reactions, mapping the PES would be essential. mdpi.com For instance, the proton transfer involved in keto-enol tautomerism can be modeled to find the transition state structure and the energy barrier for the process. researchgate.net This allows chemists to understand the feasibility and rate of such transformations. While specific PES maps for this molecule are not published, the methodology is a standard approach for studying reaction dynamics.
From the stationary points identified on the Potential Energy Surface (reactants, transition states, products), it is possible to calculate important kinetic and thermodynamic parameters. ekb.egresearchgate.net
Kinetic parameters , primarily the activation energy (Ea) or activation Gibbs free energy (ΔG‡), are determined from the energy difference between the reactants and the transition state. ekb.eg According to transition state theory, a higher activation energy corresponds to a slower reaction rate. These calculations can predict how changes in molecular structure or reaction conditions will affect the speed of a chemical transformation. Computational studies on related reaction mechanisms, such as cycloadditions or rearrangements, routinely report these parameters to provide a complete picture of the reaction profile. nih.govmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior
While general principles of MD simulations are broadly applied to organic molecules, including β-diketones, detailed research findings, such as trajectories, energy landscapes, and specific conformational dynamics for this compound, have not been published. Such a study would be valuable for understanding how the benzoyl group influences the flexibility and interaction patterns of the pentane-2,4-dione backbone. Future computational research may explore these aspects, shedding light on the molecule's behavior in various environments.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A direct comparison between computationally predicted and experimentally determined spectroscopic parameters for this compound is not extensively documented in current research literature. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are then typically validated by comparing them with experimental spectra to ensure accuracy and aid in spectral assignments.
For many organic compounds, this comparative approach is crucial for confirming molecular structures and understanding electronic properties. However, for this compound, a dedicated study presenting a side-by-side analysis of theoretical and experimental spectroscopic data is not available. The following table illustrates the type of data that would be presented in such a comparative analysis, but it is important to note that the values are hypothetical due to the absence of published research.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| ¹H-NMR Chemical Shift (ppm) | ||
| -CH₃ | Data not available | Data not available |
| -CH | Data not available | Data not available |
| Aromatic Protons | Data not available | Data not available |
| ¹³C-NMR Chemical Shift (ppm) | ||
| C=O (benzoyl) | Data not available | Data not available |
| C=O (pentanedione) | Data not available | Data not available |
| -CH₃ | Data not available | Data not available |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch (benzoyl) | Data not available | Data not available |
| C=O Stretch (pentanedione) | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available |
Derivatization and Analogues of 3 Benzoylpentane 2,4 Dione
Synthetic Routes to Functionalized 3-Benzoylpentane-2,4-dione Derivatives
The functionalization of this compound can be achieved through a variety of synthetic strategies, targeting both the aromatic and aliphatic portions of the molecule. These modifications allow for the introduction of diverse functional groups, thereby tuning the electronic and steric properties of the parent compound.
The aromatic ring of the benzoyl group is susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. minia.edu.egmsu.edumsu.eduyoutube.com Although specific examples for this compound are not extensively documented, the benzoyl moiety is expected to undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The presence of the carbonyl group, an electron-withdrawing group, would direct incoming electrophiles to the meta-position of the benzene (B151609) ring. youtube.com
The aliphatic backbone of the pentane-2,4-dione moiety also offers several sites for substitution. The central carbon atom (C3) is acidic and can be deprotonated to form a stable enolate, which can then act as a nucleophile in alkylation and acylation reactions. unirioja.es Furthermore, the enolic hydroxyl groups of the dione (B5365651) portion can undergo O-alkylation and O-acylation under appropriate conditions. unirioja.es
Table 1: Potential Substitution Reactions on this compound
| Position | Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrobenzoyl)pentane-2,4-dione |
| Aromatic Ring | Bromination | Br₂, FeBr₃ | 3-(3-Bromobenzoyl)pentane-2,4-dione |
| Aliphatic (C3) | Alkylation | R-X, Base | 3-Alkyl-3-benzoylpentane-2,4-dione |
The carbonyl groups of this compound are electrophilic and can react with a variety of nucleophiles, particularly amines, in condensation reactions. These reactions are fundamental in the synthesis of a diverse range of derivatives, including Schiff bases and enamines. The reaction with primary amines can lead to the formation of imine derivatives at one or more of the carbonyl positions.
A notable example is the condensation with hydrazine (B178648) and its derivatives, which serves as a key step in the synthesis of heterocyclic compounds like pyrazoles. derpharmachemica.commdpi.comnih.gov The dicarbonyl portion of the molecule readily undergoes cyclocondensation with hydrazine to form a stable five-membered ring. derpharmachemica.comnih.gov
Design and Synthesis of Heterocyclic Compounds Incorporating this compound Moiety
The 1,3-dicarbonyl unit within this compound is a classic precursor for the synthesis of a multitude of heterocyclic systems. By reacting with various binucleophiles, the dione moiety can be incorporated into five- and six-membered rings, often with biological or material science applications.
A prominent application is in the synthesis of pyrazoles, which are readily formed by the condensation of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. unirioja.esmdpi.comnih.govresearchgate.net Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. unirioja.es The general reaction schemes for these syntheses are well-established for β-dicarbonyl compounds and are applicable to this compound. unirioja.es
Furthermore, the reaction of 1,3-dicarbonyls with urea, thiourea, or amidines provides a straightforward route to pyrimidine (B1678525) derivatives. The synthesis of quinoxalines can be achieved through the condensation of 1,2-diamines, such as o-phenylenediamine, with the dicarbonyl functionality. This reaction typically proceeds under acidic conditions or with the aid of a catalyst. In a similar fashion, benzodiazepines can be synthesized, highlighting the versatility of this compound as a scaffold in medicinal chemistry.
Table 2: Heterocyclic Systems Derived from this compound
| Heterocycle | Reagent | General Reaction |
|---|---|---|
| Pyrazole (B372694) | Hydrazine / Substituted Hydrazine | Cyclocondensation |
| Isoxazole | Hydroxylamine | Cyclocondensation |
| Pyrimidine | Urea / Thiourea / Amidine | Cyclocondensation |
| Quinoxaline | o-Phenylenediamine | Cyclocondensation |
Chemoenzymatic Modifications of the Triketone Scaffold
The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific chemoenzymatic modifications of this compound are not widely reported, the functional groups present in the molecule suggest potential for enzymatic transformations.
Lipases, which are known to catalyze hydrolysis and esterification reactions, could potentially act on the triketone scaffold. researchgate.netarkat-usa.orgnih.govtue.nl For instance, under hydrolytic conditions, a lipase (B570770) might catalyze the cleavage of the benzoyl group. Conversely, in a non-aqueous medium, a lipase could catalyze the acylation of the enolic hydroxyl groups. Lipases have also been shown to exhibit promiscuous activity, catalyzing reactions such as aldol (B89426) and Knoevenagel condensations, which could potentially be applied to this compound. nih.gov
Transaminases are another class of enzymes with potential for modifying the triketone scaffold. These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govwikipedia.orgnih.govyoutube.com It is conceivable that a transaminase could convert one of the carbonyl groups of this compound into an amino group, leading to the formation of novel amino-functionalized derivatives.
Analytical Derivatization Strategies for Enhanced Detection and Separation
For the analytical determination of this compound, particularly at low concentrations, derivatization is often employed to enhance its detectability and improve its chromatographic properties. These strategies typically target the carbonyl functionalities of the molecule.
A widely used method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). acs.org This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry, making it suitable for high-performance liquid chromatography (HPLC) with UV detection. researchgate.netnih.gov
To enhance sensitivity, especially for fluorescence detection, derivatizing agents that introduce a fluorophore into the molecule can be utilized. usst.edu.cnsdiarticle4.com Reagents such as dansyl hydrazine can react with the carbonyl groups to produce highly fluorescent derivatives, allowing for trace-level detection. nih.gov
For analysis by gas chromatography (GC), which often requires volatile and thermally stable compounds, derivatization is crucial. Silylation is a common technique where the active hydrogens of the enol forms of this compound are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. scholarsresearchlibrary.com
Table 3: Analytical Derivatization Strategies for this compound
| Analytical Technique | Derivatizing Agent | Purpose |
|---|---|---|
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Introduction of a chromophore for UV detection. acs.org |
| HPLC-Fluorescence | Dansyl Hydrazine | Introduction of a fluorophore for sensitive fluorescence detection. nih.gov |
Emerging Applications of 3 Benzoylpentane 2,4 Dione and Its Complexes
Applications in Catalysis
Metal-Triketone Complexes as Catalysts in Organic Transformations
The use of 3-benzoylpentane-2,4-dione, also known as benzoylacetylacetone, in catalysis often involves its role as a ligand that coordinates with metal ions. Research in this area includes its application in propellant chemistry. A 1971 report detailed the investigation of various compounds, including benzoylacetylacetone, as potential catalysts for the ambient temperature curing of hydroxy-terminated binders used in solid propellants. The study explored the in-situ formation of catalysts by reacting chelating agents like benzoylacetylacetone with metal compounds.
Additionally, the compound serves as a precursor for synthesizing Schiff base ligands. The condensation of benzoylacetylacetone with amines, such as N-benzylethylenediamine, yields versatile ligands capable of forming complexes with various divalent metal ions. While these complexes are well-characterized, their specific applications as catalysts in a broad range of organic transformations are not extensively detailed in the available literature.
Asymmetric Catalysis Mediated by Chiral Derivatives
No specific research findings on the application of chiral derivatives of this compound in mediating asymmetric catalysis were identified in the available literature. While the synthesis of chiral ligands from related compounds for use in asymmetric reactions is a field of interest, direct examples and performance data for this compound derivatives could not be found.
Photocatalytic Applications of this compound Systems
No available scientific literature or patents point to the use of this compound or its complexes in photocatalytic systems.
Potential in Materials Science and Engineering
Precursors for Advanced Organic Materials
This compound is noted as an important raw material in chemical synthesis. Its primary role in materials science is as a versatile ligand for creating metal complexes with specific properties. For instance, iron(III) complexes derived from Schiff bases of benzoylacetylacetone have been studied for their thermo-induced spin crossover (SCO) properties. This phenomenon, where the spin state of the central metal ion changes in response to temperature, is a key area of research for developing molecular switches and data storage materials.
Furthermore, complexes of this compound and related β-diketones with rare-earth metals are of interest for their spectroscopic properties, which are fundamental to the development of luminescent materials.
Components in Polymer Synthesis and Modification
The most documented application of this compound in polymer science is as a component in stabilizer systems for halogenated polymers, particularly vinyl chloride resins. It is often included in combination with other compounds, such as metal salts and hydrotalcites, to improve the thermal stability of the polymer during processing at high temperatures. Its function is to mitigate degradation pathways, thereby preserving the mechanical and optical properties of the final product.
The compound's role as a cure catalyst for polymer binders in propellants also falls under this category, highlighting its utility in the synthesis and modification of specialized polymer networks.
Below is a table summarizing the patented applications of this compound in polymer compositions.
| Patent ID | Polymer Type | Application/Function of this compound |
| US20120208941A1 | Halogenated polymers | Component of a stabilizer combination |
| CN107250256A | Vinyl chloride resin | Component in a resin composition |
| CN101939375A | Chlorine-containing resin | Component in a flame-retardant resin composition |
| CN102482472A | Vinyl chloride-based resin | Component in a resin composition for transparent products |
An article on the "" cannot be generated at this time. Extensive searches for "this compound" have yielded insufficient specific information regarding its use as a ligand for luminescent or magnetic materials, its role as a synthon for complex molecular architectures, or its application in selective carbon-carbon bond formation.
The search results predominantly feature related but distinct compounds, such as 3-benzylpentane-2,4-dione and 3-benzylidene-2,4-pentanedione. While these compounds share a pentane-2,4-dione core, the substitution at the 3-position significantly alters their chemical properties and reactivity. Therefore, information pertaining to these analogues cannot be accurately extrapolated to this compound.
To provide a scientifically accurate and thorough article that strictly adheres to the requested outline for "this compound," specific research detailing its synthesis, characterization, and application in the specified areas is necessary. Without such dedicated literature, the generation of the requested content would be based on speculation and would not meet the required standards of accuracy and specificity.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 3-Benzoylpentane-2,4-dione
This compound is a β-triketone that has garnered interest in synthetic and coordination chemistry. Research has primarily focused on its synthesis, structural characterization, and its role as a versatile ligand. The synthesis is often achieved through acylation of a β-diketone like acetylacetone (B45752).
A significant characteristic of this compound, like other β-dicarbonyl compounds, is its existence in a tautomeric equilibrium between keto and enol forms. thecatalyst.orgyoutube.comyoutube.com The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, a common feature in related pentane-2,4-dione derivatives. libretexts.org Computational studies on similar molecules have been used to determine the relative stabilities of these tautomers. thecatalyst.org
In coordination chemistry, 3-substituted pentane-2,4-diones are recognized as valuable intermediates in the preparation of metal complexes. unirioja.es The diketone functionality allows this compound to act as a chelating ligand, forming stable complexes with various metal ions. cymitquimica.com These metal complexes have been characterized using techniques such as elemental analysis, IR spectroscopy, and magnetic susceptibility measurements. researchgate.net
Unexplored Areas in this compound Chemistry
Despite the foundational research, several aspects of this compound chemistry remain largely unexplored. The reactivity of the central benzoyl carbonyl group is an area that warrants further investigation. Understanding the selective reactivity of the three carbonyl groups could open pathways to novel derivatives with unique properties. nih.govresearchgate.net
While its coordination with some transition metals has been investigated, a systematic exploration of its complexation with a broader range of metals, including lanthanides and main group elements, is lacking. The resulting complexes could exhibit novel structural motifs and interesting photophysical or magnetic properties. Furthermore, the potential of this ligand to form polynuclear clusters or extended supramolecular assemblies has not been fully realized.
The dynamics of its keto-enol tautomerism in different solvents and under various conditions have not been extensively studied. nih.gov A deeper understanding of these equilibria is crucial for controlling its reactivity and designing specific applications.
Potential Directions for Future Academic Research
Future research on this compound could be directed towards several promising areas. A significant opportunity lies in the field of metal-organic frameworks (MOFs). The use of bis(β-diketonate) ligands to create network structures suggests that this compound could be developed into a multitopic linker for the synthesis of novel, porous MOFs. researchgate.netmanchester.ac.uk These materials could have applications in gas storage, separation, and catalysis. mdpi.comrsc.orgnih.gov
The catalytic potential of its metal complexes is another fertile ground for research. Given that metal complexes of similar ligands exhibit catalytic activity, future studies could explore the use of this compound complexes in various organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the benzoyl group, offering a strategy to modulate catalytic performance.
Furthermore, the synthesis of polymers incorporating the this compound moiety could lead to new functional materials. nih.gov These polymers could possess unique thermal or optical properties and could be used in applications such as advanced coatings or specialty plastics. nih.govspecialchem.com
Broader Impact on Polycarbonyl Chemistry and Materials Science
The study of this compound contributes to the broader understanding of polycarbonyl chemistry, a field rich with compounds that serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net The insights gained from this specific β-triketone can be applied to other polycarbonyl systems, aiding in the design of new functional molecules and catalysts.
In materials science, the impact is realized through the development of new materials derived from this compound. Carbonyl-containing polymers are a promising class of materials for applications such as solid polymer electrolytes. nih.govacs.org The ability of the carbonyl groups in this compound to coordinate with metal ions makes it a valuable building block for creating functional materials, including MOFs and coordination polymers with tailored properties. patsnap.comresearchgate.net The continued exploration of this and similar polycarbonyl compounds is expected to lead to the development of advanced materials with novel applications in diverse fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Benzoylpentane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via substitution or oxidation reactions using precursors like β-diketones or benzoyl derivatives. For example, introducing benzoyl groups to a diketone backbone requires controlled acylation conditions (e.g., Friedel-Crafts acylation). Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (60–100°C), and solvent polarity to enhance yield and purity. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm carbonyl stretches (~1700–1750 cm⁻¹) and NMR (¹H/¹³C) to resolve benzoyl and diketone protons. Compare experimental data with NIST reference spectra .
- Crystallography : Employ X-ray diffraction with programs like SHELXL for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve potential twinning or disorder .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific protocols. Use PPE (gloves, goggles), work in a fume hood, and store the compound away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational models predict the solubility and solvation behavior of this compound in different solvents?
- Methodological Answer : Apply the SMD solvation model (Solvent Model Density) to calculate solvation free energies. Input the solute’s electron density (via DFT methods like B3LYP/6-31G*) and solvent descriptors (dielectric constant, surface tension). Validate predictions experimentally using UV-Vis or gravimetric solubility assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?
- Methodological Answer :
- Replicate Studies : Standardize assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across cell lines (e.g., HeLa, MCF-7).
- Structural Analysis : Compare substituent effects (e.g., dichlorophenyl vs. benzyl groups) using SAR (Structure-Activity Relationship) models.
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in bioactivity .
Q. How can researchers design derivatives of this compound to enhance enzyme inhibition specificity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cytochrome P450). Prioritize modifications at the diketone moiety for hydrogen bonding.
- Synthetic Focus : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the benzoyl ring to modulate electron density and binding affinity .
Q. What advanced analytical methods quantify this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm.
- GC-MS : Derivatize with BSTFA for volatility. Monitor using SIM mode (m/z = [M⁺] 308.3) to minimize matrix interference .
Q. How do crystallographic challenges (e.g., twinning) impact structural elucidation of this compound complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
